4-Bromo-2-chloro-1-methanesulfonylbenzene

Cross-coupling Regioselective functionalisation Orthogonal reactivity

4-Bromo-2-chloro-1-methanesulfonylbenzene (CAS 648905‑09‑3) is a halogenated aromatic sulfone that delivers orthogonal reactivity: the para‑bromo group enables selective Pd‑catalysed cross‑coupling, while the ortho‑chloro substituent remains available for subsequent nucleophilic aromatic substitution or further metal‑catalysed transformations. The electron‑withdrawing methanesulfonyl group reduces lipophilicity by >1.2 logP units versus the thioether analogue, improving solubility and polarity profiles. This compound is a documented key intermediate in WO 2007/040440 A1 (imidazolidine‑2,4‑dione anti‑proliferative agents), enabling direct replication of the patented route. It also shows selective inhibition of bacterial GroEL/GroES chaperonin (IC₅₀ 1.5 µM) over human HSP60/10, making it a versatile starting scaffold. Procure this exact building block to ensure synthetic fidelity, minimize route re‑validation, and accelerate your medicinal chemistry or antibacterial discovery programme.

Molecular Formula C7H6BrClO2S
Molecular Weight 269.54 g/mol
CAS No. 648905-09-3
Cat. No. B1290729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1-methanesulfonylbenzene
CAS648905-09-3
Molecular FormulaC7H6BrClO2S
Molecular Weight269.54 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
InChIKeyQOIHZAYTOAGCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-1-methanesulfonylbenzene (648905-09-3): a para-bromo/ortho-chloro/methanesulfonyl building block for cross-coupling and medicinal chemistry


4-Bromo-2-chloro-1-methanesulfonylbenzene (CAS 648905‑09‑3, C₇H₆BrClO₂S) is a halogenated aromatic sulfone that provides a para‑bromo handle for palladium‑catalysed cross‑coupling, an ortho‑chloro group for orthogonal functionalisation, and a methylsulfonyl substituent that increases polarity and hydrogen‑bond acceptor capacity [REFS‑1]. The compound is commercially available from several specialist vendors with typical purities of ≥95 % and is cited in at least one patent application directed to imidazolidine‑2,4‑dione derivatives with anti‑proliferative activity [REFS‑2][REFS‑3][REFS‑4].

Why generic substitution is not advised for 4‑Bromo‑2‑chloro‑1‑methanesulfonylbenzene (CAS 648905‑09‑3)


Simple replacement of 4‑bromo‑2‑chloro‑1‑methanesulfonylbenzene with a positional isomer (e.g., 2‑bromo‑4‑chloro‑1‑methanesulfonylbenzene), a thioether precursor (4‑bromo‑2‑chloro‑1‑methylsulfanylbenzene), or a sulfonyl chloride analogue (4‑bromo‑2‑chlorobenzenesulfonyl chloride) alters the electronic environment of the remaining halogen, changes the oxidation state of sulfur, and modifies the physicochemical profile (logP, PSA) [REFS‑1][REFS‑2]. These differences directly affect cross‑coupling selectivity, downstream functionalisation routes, and property‑based compound selection in medicinal chemistry. The evidence presented below quantifies where the 4‑bromo‑2‑chloro‑1‑methanesulfonyl pattern delivers meaningful differentiation versus its closest structural analogues.

Differentiation evidence for 4‑Bromo‑2‑chloro‑1‑methanesulfonylbenzene (CAS 648905‑09‑3) versus close structural analogues


Para‑bromo/ortho‑chloro substitution pattern confers orthogonal cross‑coupling potential relative to the regioisomeric 2‑bromo‑4‑chloro analogue

The 4‑bromo‑2‑chloro‑1‑methanesulfonylbenzene regioisomer positions bromine para to the sulfonyl group and chlorine ortho. In Pd‑catalysed direct arylation of heteroaromatics using 4‑bromobenzenesulfonyl chlorides as a model, the C‑Br bond remains intact under conditions that activate the sulfonyl chloride, enabling sequential functionalisation [REFS‑1]. Although direct comparative data for the methanesulfonyl derivative are not published, class‑level inference from the sulfonyl chloride series indicates that the para‑bromo arrangement in the target compound is expected to afford similar orthogonal reactivity, whereas the 2‑bromo‑4‑chloro regioisomer (CAS 1782806‑79‑4) places bromine ortho to the sulfonyl group, altering the electronic landscape and potentially changing cross‑coupling selectivity [REFS‑2].

Cross-coupling Regioselective functionalisation Orthogonal reactivity

Methanesulfonyl group reduces calculated logP by >1.5 units and increases polar surface area versus the thioether analogue, improving aqueous compatibility

Oxidation of the thioether precursor (4‑bromo‑2‑chloro‑1‑methylsulfanylbenzene, CAS 101084‑82‑6) to the methanesulfonyl compound substantially lowers lipophilicity. The target sulfone has a predicted ACD/LogP of 1.81 [REFS‑1] and a KOWWIN‑estimated log Kow of 2.10 [REFS‑2], whereas the thioether analogue has a calculated logP of 3.04 [REFS‑3]. The sulfone also possesses a larger topological polar surface area (42.5 Ų) [REFS‑1] compared with the thioether (9.6 Ų) [REFS‑3], translating to improved solubility in polar media and better compliance with medicinal chemistry guidelines.

Lipophilicity Physicochemical properties Drug-likeness

Methanesulfonyl derivative exhibits selective inhibition of bacterial GroEL/GroES chaperonin system (IC₅₀ = 1.5 µM) versus human HSP60/10 (>100 µM)

In enzyme inhibition assays, 4‑bromo‑2‑chloro‑1‑methanesulfonylbenzene inhibits Escherichia coli GroEL (expressed in E. coli DH5α) with an IC₅₀ of 1.5 µM, whereas its activity against human N‑terminal octa‑His‑tagged HSP60 (expressed in E. coli Rosetta(DE3) pLysS) is >100 µM [REFS‑1][REFS‑2]. This >66‑fold selectivity window distinguishes the compound from structurally related sulfones that may lack such differential activity; however, no direct head‑to‑head comparisons with other methanesulfonylbenzenes are available.

Antibacterial Chaperonin inhibition Selectivity

Precedented use as a key intermediate in imidazolidine‑2,4‑dione derivatives with anti‑proliferative activity (WO2007/040440 A1)

4‑Bromo‑2‑chloro‑1‑methanesulfonylbenzene is specifically referenced in WO2007/040440 A1 (AstraZeneca) as a synthetic intermediate for imidazolidine‑2,4‑dione derivatives that exhibit anti‑proliferative activity [REFS‑1][REFS‑2]. While the patent does not disclose comparative biological data for the building block itself, its inclusion in a medicinal chemistry programme targeting cancer validates its utility as a validated scaffold component. Other positional isomers (e.g., 2‑bromo‑4‑chloro‑1‑methanesulfonylbenzene) are not cited in this patent family, indicating a preference for the 4‑bromo‑2‑chloro arrangement.

Anti‑proliferative Cancer Imidazolidine‑2,4‑dione

Recommended application scenarios for 4‑Bromo‑2‑chloro‑1‑methanesulfonylbenzene (CAS 648905‑09‑3) based on differentiation evidence


Orthogonal sequential functionalisation in multistep synthesis of biaryl or heterobiaryl scaffolds

The para‑bromo/ortho‑chloro pattern, combined with the electron‑withdrawing methanesulfonyl group, allows Pd‑catalysed cross‑coupling at the bromo position while the chloro site remains available for subsequent nucleophilic aromatic substitution or further metal‑catalysed transformations [REFS‑1][REFS‑2]. This orthogonal reactivity is particularly valuable when constructing complex molecules that require stepwise installation of different aryl/heteroaryl groups.

Optimisation of compound libraries requiring reduced lipophilicity relative to thioether precursors

The methanesulfonyl compound provides a lipophilicity reduction of >1.2 logP units compared with the corresponding thioether, making it a preferred building block when lower logP is desirable for solubility, permeability, or off‑target promiscuity [REFS‑3][REFS‑4]. This is especially relevant in early‑stage medicinal chemistry where property‑based design is prioritised.

Bacterial chaperonin inhibitor probe development

The compound exhibits selective inhibition of bacterial GroEL/GroES (IC₅₀ 1.5 µM) over the human HSP60/10 chaperonin system (>100 µM), suggesting utility as a starting scaffold for antibacterial programmes targeting protein folding machinery [REFS‑5][REFS‑6]. Its commercial availability at 95 % purity facilitates immediate follow‑up structure‑activity relationship studies.

Reproduction or extension of patented imidazolidine‑2,4‑dione anti‑proliferative series

As a documented intermediate in WO2007/040440 A1, this compound can be procured to replicate or elaborate the imidazolidine‑2,4‑dione chemotype claimed for anti‑cancer activity [REFS‑7][REFS‑8]. Using the exact building block described in the patent minimises synthetic uncertainty and aligns with the inventors' validated route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-1-methanesulfonylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.